Fibrillar vs. Globular Assembly: EAK16-II Forms Nanofibers at Neutral pH While EAK16-IV Forms Globules
At neutral pH, EAK16-II exclusively forms fibrillar assemblies essential for hydrogel network formation, whereas EAK16-IV forms globular assemblies [1]. Atomic force microscopy (AFM) confirms that EAK16-I and -II form fibrillar structures, while EAK16-IV forms globular aggregates [1]. Fourier transform infrared (FTIR) spectroscopy further indicates that EAK16-IV adopts a β-turn conformation not found in EAK16-I or -II [1].
| Evidence Dimension | Nanostructure morphology at neutral pH |
|---|---|
| Target Compound Data | Fibrillar assemblies |
| Comparator Or Baseline | EAK16-IV: Globular assemblies |
| Quantified Difference | Qualitative morphological divergence (fibrillar vs. globular) confirmed by AFM |
| Conditions | AFM imaging in aqueous solution at neutral pH; FTIR spectroscopy |
Why This Matters
Fibrillar morphology is prerequisite for forming interconnected 3D hydrogel networks; globular assemblies do not yield mechanically coherent scaffolds for tissue engineering or drug delivery.
- [1] Jun S, Hong Y, Imamura H, Ha BY, Bechhoefer J, Chen P. Self-assembly of the ionic peptide EAK16: The effect of charge distributions on self-assembly. Biophys J. 2004;87(2):1249-1259. View Source
